2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Alkylation: The benzodiazole ring is then alkylated with a suitable alkyl halide to introduce the 2-methyl group.
Formation of the Ethanone Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction with an appropriate ethanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the benzodiazole moiety.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety could play a key role in these interactions, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Lacks the 2-methyl group, which might affect its biological activity.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the piperidine ring, which could influence its solubility and reactivity.
Uniqueness
The presence of both the 2-methyl group and the piperidine ring in 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one might confer unique properties, such as enhanced binding affinity to biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-16-13-7-3-4-8-14(13)18(12)11-15(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRFRPKVFNJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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